Ludaconitine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

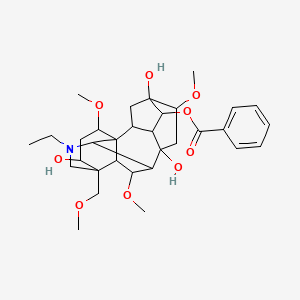

C32H45NO9 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3 |

InChI Key |

WCJLKJORIRSXRT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Ludaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera, has garnered significant interest for its potent pharmacological activities. Primarily recognized for its analgesic and anti-inflammatory properties, its mechanism of action is multifaceted, centering on the blockade of voltage-gated sodium channels. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The principal mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3] These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[4] By binding to the sodium channel, this compound physically obstructs the influx of sodium ions (Na+) into the cell.[5] This action leads to:

-

Decreased Rate of Depolarization: The influx of Na+ is responsible for the rapid rising phase (Phase 0) of the action potential. By inhibiting this, this compound slows the rate of depolarization.[1]

-

Reduced Cell Excitability: A higher threshold of stimulation is required to initiate an action potential.

-

Slowed Conduction Velocity: The speed at which an action potential propagates along a nerve or muscle fiber is reduced.[3]

This blockade of VGSCs is the foundational mechanism that explains this compound's efficacy as a local anesthetic, an anti-arrhythmic agent (as a Class I antiarrhythmic), and a potent analgesic.[2][6]

Caption: Core mechanism: this compound blocks voltage-gated sodium channels.

Pharmacological Effects & Associated Mechanisms

Analgesic Effects

This compound exhibits strong analgesic activity, comparable to, though generally less potent than, morphine.[7] Its pain-relieving effects are complex and mediated through several pathways.

Central Nervous System Involvement: The analgesic action involves both supraspinal (brain) and spinal sites.[7][8] Systemic administration of this compound results in drug concentrations in the brain and spinal cord that correlate with its analgesic effect, indicating a simultaneous action at both levels is crucial.[8]

Stimulation of Spinal Dynorphin A: A key mechanism in chronic pain models is the stimulation of dynorphin A expression in spinal microglia.[9] Dynorphin A is an endogenous opioid peptide that acts on κ-opioid receptors to produce analgesia. This pathway appears to be independent of neuronal or astrocyte activity. The analgesic effect of this compound can be suppressed by microglia depletors, dynorphin A antibodies, or κ-opioid receptor antagonists, confirming the importance of this pathway.[9]

Naloxone Resistance: The antinociceptive actions of this compound are generally not inhibited by the opioid antagonist naloxone, suggesting its effects are primarily mediated through a non-opioid receptor pathway, distinguishing it from morphine.[10]

Caption: Analgesic pathway via microglial dynorphin A stimulation.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity in various animal models. It effectively inhibits inflammatory processes including:

-

Increased capillary permeability

-

Edema (ear and paw)

-

Granuloma growth

Notably, these anti-inflammatory actions do not appear to depend on the stimulation of the pituitary-adrenal axis, as the effects are observed in adrenalectomized rats.[11] This suggests a direct modulation of inflammatory pathways.

Quantitative Pharmacological Data

The analgesic potency of this compound has been quantified in several studies. The following table summarizes the median effective dose (ED50) values from key experiments.

| Pharmacological Effect | Animal Model | Test | Route of Administration | ED50 Value | Reference |

| Analgesia | Mouse | Tail Pinch | Intracerebroventricular (i.c.v.) | 2333 ng/mouse | [8] |

| Analgesia | Mouse | Tail Pinch | Intrathecal (i.t.) | 1127 ng/mouse | [8] |

| Analgesia | Mouse | Tail Pinch | Subcutaneous (s.c.) | 7 mg/kg | [8] |

| Analgesia | Rat (Neuropathic Pain) | Mechanical Allodynia | Subcutaneous (s.c.) | 1.1 mg/kg | [9] |

| Analgesia | Rat (Neuropathic Pain) | Thermal Hyperalgesia | Subcutaneous (s.c.) | 1.6 mg/kg | [9] |

| Analgesia | Rat (Neuropathic Pain) | Mechanical Allodynia | Intrathecal (i.t.) | 0.8 µg | [9] |

| Analgesia | Rat (Bone Cancer Pain) | Mechanical Allodynia | Subcutaneous (s.c.) | 2.0 mg/kg | [9] |

| Analgesia | Mouse | Formaldehyde Test | Subcutaneous (s.c.) | 3.8 mg/kg | [11] |

| Analgesia | Mouse | Acetic Acid Writhing | Subcutaneous (s.c.) | 3.5 mg/kg | [11] |

| Local Anesthesia | Mouse | Sciatic Nerve Block | Infiltration | 0.076% | [11] |

Detailed Experimental Protocols

The mechanisms of this compound were elucidated using a variety of established preclinical models.

Analgesia Models

-

Hot Plate Test: Mice are placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a paw, jumping) is measured. An increase in latency indicates an analgesic effect.[7][10]

-

Acetic Acid-Induced Writhing Test: Mice are injected intraperitoneally with a dilute acetic acid solution, which induces characteristic abdominal constrictions (writhing). The number of writhes over a set period is counted. A reduction in the number of writhes indicates analgesia.[7][10]

-

Tail Pinch/Immersion Tests: The distal portion of a rodent's tail is subjected to a noxious stimulus (mechanical pressure or immersion in hot water). The time taken for the animal to withdraw its tail is measured as the pain threshold.[7][10]

-

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: In anesthetized rats, the L5 spinal nerve is tightly ligated. This procedure induces chronic mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus), which are measured using von Frey filaments and radiant heat sources, respectively.[9]

Anti-inflammatory Models

-

Carrageenan-Induced Paw Edema: An inflammatory agent (carrageenan) is injected into the subplantar surface of a rat's hind paw. The resulting paw volume (edema) is measured at various time points using a plethysmometer. A reduction in paw swelling indicates anti-inflammatory activity.[11]

-

Xylene-Induced Ear Edema: Xylene is applied to the surface of a mouse's ear to induce inflammation and swelling. The anti-inflammatory effect is quantified by comparing the weight of the treated ear to the untreated ear.[11]

-

Cotton Pellet-Induced Granuloma: Sterile cotton pellets are implanted subcutaneously in rats. After several days, the pellets induce the formation of granulomatous tissue. The anti-inflammatory effect is determined by the dry weight of the excised granuloma.[11]

Caption: General workflow for preclinical assessment of this compound.

Conclusion

The mechanism of action of this compound is centered on its function as a potent voltage-gated sodium channel blocker. This primary action underpins its utility as an analgesic, anti-inflammatory, and anti-arrhythmic agent. The analgesic effects are particularly complex, involving a significant contribution from the central nervous system and the modulation of the endogenous opioid system via stimulation of dynorphin A in spinal microglia, largely independent of classical opioid receptors. Its anti-inflammatory properties are robust and do not rely on the pituitary-adrenal axis. The diverse mechanisms and potent efficacy of this compound make it a compelling molecule for further investigation and development in the management of pain and inflammatory conditions.

References

- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 2. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological studies of lappaconitine: supraspinal-spinal interaction in antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lappaconitine, a C18-diterpenoid alkaloid, exhibits antihypersensitivity in chronic pain through stimulation of spinal dynorphin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological studies of lappaconitine. Analgesia produced by intracerebroventricular, intracisternal and intrathecal injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]

An In-depth Technical Guide on the Biochemical and Physical Properties of Ludaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C-19 norditerpenoid alkaloid isolated from plants of the Aconitum genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the currently available data on the biochemical and physical properties of this compound. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. It consolidates key quantitative data, details on experimental methodologies, and visual representations of related biological pathways and experimental workflows to facilitate a deeper understanding of this complex natural compound.

Introduction

Aconitum species, commonly known as aconite or monkshood, have a long history of use in traditional medicine, alongside a notorious reputation for toxicity. These dual characteristics are primarily attributed to a diverse array of norditerpenoid and diterpenoid alkaloids. This compound is one such C-19 norditerpenoid alkaloid that has been identified in species including Aconitum spicatum (Bruhl) Stapf.[1] While research on this compound is not as extensive as for some other aconite alkaloids like aconitine, it has demonstrated noteworthy biological activity, particularly as an antileishmanial agent.[1] This guide aims to synthesize the existing knowledge on this compound's physicochemical properties and biological effects to support further investigation and potential therapeutic development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of a compound are crucial for its identification, purification, and formulation. While some specific physical constants for this compound are not widely reported, the available data is summarized below.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | [(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.0.13,17]nonadecan-4-yl] benzoate | [2] |

| CAS Number | 82144-72-7 | [3][4] |

| Molecular Formula | C₃₂H₄₅NO₉ | [3] |

| Molecular Weight | 587.71 g/mol | [3] |

| Appearance | Not explicitly reported, but related alkaloids are often white crystalline solids. | |

| Melting Point | Not available for this compound. 8-Acetyl this compound has a melting point of 214 °C.[5] | |

| Boiling Point | Not available. | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water. | |

| Purity | Commercially available with >98% purity.[3] |

Note: It is critical to distinguish this compound from its acetylated derivative, 8-Acetyl this compound (CAS 127-29-7), which has different physical properties.[5]

Biochemical Properties and Biological Activity

The primary reported biological activity of this compound is its antileishmanial effect. Further research is needed to explore other potential biochemical and pharmacological properties.

Antileishmanial Activity

This compound has been shown to exhibit in vitro activity against Leishmania major, the protozoan parasite responsible for cutaneous leishmaniasis.

Data Presentation: In Vitro Antileishmanial Activity of this compound

| Parameter | Value | Organism | Source |

| IC₅₀ | 36.10 ± 3.4 µg/mL | Leishmania major | [1] |

Potential Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been fully elucidated. However, many norditerpenoid alkaloids isolated from Aconitum species are known to interact with voltage-gated sodium channels (VGSCs). It is plausible that this compound may share this property, which is a common mechanism for the analgesic and toxic effects of other aconite alkaloids. Further electrophysiological studies are required to confirm this hypothesis and to determine its selectivity for different sodium channel subtypes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound, based on established protocols for similar compounds and assays.

Extraction and Isolation of this compound from Aconitum spicatum

The following is a generalized workflow for the extraction and isolation of norditerpenoid alkaloids from Aconitum species, adapted from methodologies reported for related compounds.

Detailed Protocol:

-

Extraction: Air-dried and powdered tubers of Aconitum spicatum are macerated with dichloromethane at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. The collected extracts are filtered and combined.

-

Concentration: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure. The extract is dissolved in an appropriate solvent and partitioned against an acidic aqueous solution (e.g., pH 2.5). The acidic aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent.

-

Chromatographic Purification: The resulting alkaloid fraction is subjected to chromatographic separation techniques. This may involve column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Final Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Antileishmanial Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and can be adapted to determine the viability of Leishmania promastigotes.

Detailed Protocol:

-

Cell Culture: Leishmania major promastigotes are cultured in an appropriate medium (e.g., M199) supplemented with fetal bovine serum until they reach the stationary phase.

-

Assay Setup: The promastigotes are seeded into a 96-well microtiter plate at a specific density (e.g., 2 x 10⁶ cells/mL).

-

Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells containing the solvent alone are also included.

-

Incubation: The plate is incubated at a temperature suitable for promastigote growth (e.g., 22 °C) for 72 hours.

-

MTT Addition: Following incubation, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Solubilization: A solubilizing agent, such as a 10% SDS solution in 0.01 N HCl, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of parasite viability is calculated relative to the control wells, and the IC₅₀ value is determined by non-linear regression analysis.

Signaling Pathways (Hypothesized)

While specific signaling pathways modulated by this compound have not been experimentally determined, related aconitine alkaloids are known to influence pathways associated with cellular stress and inflammation. Given the toxic potential of many Aconitum alkaloids, it is plausible that this compound could impact pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. These pathways are central to cellular responses to a wide range of stimuli, including toxins and pathogens.

References

Unraveling the Intricacies of Ludaconitine: A Technical Guide to its Molecular Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Isolation and Purification of Ludaconitine

The journey to elucidating a molecular structure begins with the isolation of the pure compound from its natural source, typically plants of the Delphinium genus. This process involves a multi-step extraction and chromatographic purification cascade.

Experimental Protocol: General Isolation of Diterpenoid Alkaloids

-

Extraction: Air-dried and powdered plant material (e.g., roots and aerial parts of Delphinium ludlowii) is exhaustively extracted with methanol or ethanol at ambient temperature. The resulting crude extract is concentrated under reduced pressure.

-

Acid-Base Partitioning: To selectively isolate the basic alkaloids, the crude extract is subjected to an acid-base liquid-liquid extraction. The extract is dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid) and washed with a non-polar organic solvent, such as diethyl ether or chloroform, to remove neutral and acidic impurities. The acidic aqueous phase is then basified to a pH of 9-10 with a base like sodium carbonate or ammonium hydroxide. The liberated free-base alkaloids are then extracted into a water-immiscible organic solvent, typically chloroform or dichloromethane.

-

Chromatographic Purification: The enriched alkaloid fraction is then subjected to a series of chromatographic techniques to achieve separation and purification of the target compound, this compound.

-

Column Chromatography (CC): The initial separation is performed on a silica gel or alumina column, eluting with a gradient of increasing polarity, commonly a mixture of chloroform and methanol.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions of interest from column chromatography are further purified using pTLC with a carefully selected solvent system to resolve compounds with similar retention factors.

-

High-Performance Liquid Chromatography (HPLC): The final step of purification often employs preparative HPLC, utilizing either normal-phase or reversed-phase columns to yield the pure this compound isolate.

-

Spectroscopic and Spectrometric Characterization

With the pure compound in hand, a suite of advanced analytical techniques is employed to piece together its molecular architecture.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the high-accuracy mass measurement necessary to determine the elemental composition of the molecule.

Table 1: Representative High-Resolution Mass Spectrometry Data for a this compound-type Alkaloid

| Ionization Technique | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Deduced Molecular Formula | Calculated Exact Mass |

| Electrospray Ionization (ESI) | 588.3215 | C₃₂H₄₅NO₉ | 588.3224 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule. This involves a comprehensive suite of 1D and 2D NMR experiments.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or pyridine-d₅) and transferred to a 5 mm NMR tube.

-

Data Acquisition: All NMR spectra are recorded on a high-field spectrometer, typically operating at 400 MHz or higher for proton frequency.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the chemical environment, number, and coupling patterns of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Establishes proton-proton connectivities through scalar coupling, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial insights into the relative stereochemistry and conformation of the molecule.

-

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a C19-Diterpenoid Alkaloid Core Structure (in CDCl₃)

| Carbon Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Coupling Constant J in Hz) |

| 1 | 85.1 | 3.28 (d, 8.4) |

| 2 | 26.5 | 2.08 (m), 1.88 (m) |

| 3 | 34.7 | 2.33 (dd, 12.1, 5.2) |

| 4 | 39.0 | - |

| 5 | 49.3 | 2.98 (d, 6.1) |

| 6 | 82.4 | 4.12 (t, 4.6) |

| 7 | 45.9 | 2.78 (m) |

| 8 | 78.8 | - |

| 9 | 50.2 | 2.62 (d, 7.0) |

| 10 | 41.5 | 2.23 (m) |

| 11 | 48.8 | - |

| 12 | 29.1 | 1.98 (m), 1.72 (m) |

| 13 | 45.3 | 2.88 (m) |

| 14 | 83.6 | 4.92 (d, 5.1) |

| 15 | 37.9 | 2.48 (m), 2.18 (m) |

| 16 | 82.0 | 4.33 (dd, 9.2, 4.6) |

| 17 | 61.7 | 3.82 (s) |

| 18 | 77.2 | 4.08 (s) |

| 19 | 57.8 | 2.58 (d, 11.4) |

| N-CH₂CH₃ | 50.1, 13.6 | 2.83 (q, 7.1), 1.12 (t, 7.1) |

| OCH₃ groups | 56.0-59.5 | 3.30-3.45 (s) |

| Acetate group | 170.0, 21.4 | 2.08 (s) |

| Benzoate group | 166.5, 130.0-133.0 | 7.40-8.10 (m) |

X-ray Crystallography

The gold standard for unambiguous structure determination is single-crystal X-ray diffraction analysis. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming the connectivity and absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or acetone).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation). The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.

Table 3: Representative Crystallographic Data for a Diterpenoid Alkaloid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.345(2) |

| b (Å) | 8.912(1) |

| c (Å) | 14.567(3) |

| β (°) | 105.21(1) |

| Volume (ų) | 1543.2(4) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.268 |

| R-factor (R₁) | 0.035 |

| Flack Parameter | 0.01(4) |

Workflow and Data Integration

The elucidation of the molecular structure of this compound is a deductive process where information from various analytical techniques is integrated to build a coherent structural model.

Caption: A generalized workflow for the structure elucidation of a natural product.

The logical progression of data interpretation is a critical aspect of this process.

Caption: The logical flow of spectroscopic data interpretation in structure elucidation.

Conclusion

The definitive determination of the molecular structure of this compound, a complex diterpenoid alkaloid, necessitates a synergistic and systematic application of modern analytical methodologies. Through a meticulous process of isolation, purification, and comprehensive spectroscopic and spectrometric analysis, the molecular formula, intricate connectivity, and precise three-dimensional arrangement of atoms can be unequivocally established. The detailed structural knowledge of this compound is a fundamental prerequisite for understanding its pharmacological properties and serves as a critical foundation for any future drug development endeavors based on this natural product scaffold.

A Comprehensive Pharmacological Profile of Ludaconitine and its Analogue, Lappaconitine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a detailed overview of the pharmacological properties of Ludaconitine and its closely related analogue, Lappaconitine. Due to a significant scarcity of published research on this compound, this document focuses primarily on the extensive pharmacological data available for Lappaconitine, a C19 diterpenoid alkaloid with a similar chemical backbone. Lappaconitine has demonstrated significant analgesic, anti-inflammatory, anti-arrhythmic, and antiepileptic properties, primarily through its action as a voltage-gated sodium channel blocker. This guide synthesizes the current understanding of its mechanism of action, pharmacokinetics, and toxicology, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

This compound: Current State of Research

This compound (CAS 82144-72-7) is a diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum spicatum.[1] Despite its availability from chemical suppliers for research purposes, the pharmacological profile of this compound remains largely uncharacterized in publicly available scientific literature. To date, the primary reported biological activity is its antileishmanial effect, with an IC50 of 36.10 μg/mL.[1][2] Further in-depth studies on its mechanism of action, pharmacokinetics, and toxicology are required to fully understand its therapeutic potential.

Given the limited data on this compound, the remainder of this guide will focus on the comprehensive pharmacological profile of Lappaconitine, a structurally similar and extensively studied C19 diterpenoid alkaloid from Aconitum sinomontanum.[3][4]

Lappaconitine: A Detailed Pharmacological Profile

Lappaconitine (CAS 32854-75-4) is a C19 diterpenoid alkaloid that has been investigated for its therapeutic potential in a variety of conditions.[4][5] It is known to possess analgesic, antinociceptive, anti-inflammatory, anti-arrhythmic, and antiepileptic/anticonvulsant activities.[5]

Mechanism of Action

The primary mechanism of action of Lappaconitine is the blockade of voltage-gated sodium channels (VGSCs).[6] It is classified as a Class I antiarrhythmic agent.[5] Lappaconitine binds to neurotoxin site 2 on the sodium channel, leading to an inhibition of sodium ion influx.[5] This action reduces cell excitability and slows the conduction velocity of nerve impulses, which is the basis for its analgesic, anti-arrhythmic, and anticonvulsant effects.[6] Specifically, it has been shown to be an inhibitor of the human voltage-gated sodium channel Nav1.7, with an IC50 of 27.67 µM.[7] The blockade of VGSCs by Lappaconitine is use-dependent, meaning its inhibitory effect is more pronounced at higher frequencies of nerve stimulation.[3][6]

In addition to its effects on sodium channels, Lappaconitine's analgesic properties may also be mediated by the downregulation of P2X3 receptor expression in dorsal root ganglion neurons and the stimulation of spinal dynorphin A expression.[5][7] Its anti-inflammatory effects are thought to be independent of the pituitary-adrenal axis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-dependent differences in the effects of the Aconitum alkaloids lappaconitine, N-desacetyllappaconitine and lappaconidine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]

- 5. Lappaconitine - LKT Labs [lktlabs.com]

- 6. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Unveiling Ludaconitine: A Technical Guide to High-Yield Plant Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a complex C19-diterpenoid alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. Found primarily within the plant genera Aconitum and Delphinium, identifying species with high yields of this specific compound is crucial for efficient extraction and further research. This technical guide provides a comprehensive overview of plant species known to contain this compound, details established methodologies for its extraction and quantification, and outlines the current understanding of its biosynthetic origins. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes existing knowledge on related norditerpenoid alkaloids to provide a framework for future investigation.

Plant Species Containing this compound

This compound is a member of the extensive family of norditerpenoid alkaloids, which are characteristic secondary metabolites of plants belonging to the genera Aconitum and Delphinium (family Ranunculaceae)[1][2]. While a definitive list of plant species with high yields of this compound is not yet established in scientific literature, several species of Aconitum have been identified as sources of this compound.

Due to the lack of specific data for this compound, researchers may consider investigating species that are known to produce high quantities of structurally related C19-diterpenoid alkaloids. It is important to note that the presence and concentration of these alkaloids can vary significantly, necessitating thorough phytochemical analysis of any potential plant source.

Table 1: Quantitative Data on Related Norditerpenoid Alkaloids in Aconitum Species

| Plant Species | Plant Part | Alkaloid | Yield (mg/g dry weight) | Reference |

| Aconitum carmichaeli | Raw Fu-Zi decoction pieces | Mesaconitine (MAT) | 1.32 | |

| Aconitum carmichaeli | Raw Fu-Zi decoction pieces | Hypaconitine (HAT) | 0.18 | |

| Aconitum carmichaeli | Raw Fu-Zi decoction pieces | Aconitine (ACT) | 0.31 |

Note: This table presents data for related alkaloids to provide context on typical yield ranges within the Aconitum genus. Specific yield data for this compound is currently unavailable in the reviewed literature.

Experimental Protocols

Extraction of Norditerpenoid Alkaloids (General Protocol)

The following is a generalized protocol for the extraction of norditerpenoid alkaloids from plant material, which can be adapted for the extraction of this compound. The method of choice will depend on the scale of extraction and the physicochemical properties of the target compound.

2.1.1. Soxhlet Extraction

This method is suitable for exhaustive extraction of alkaloids from solid plant material[4][5][6][7][8].

-

Sample Preparation: Air-dry the plant material (e.g., roots, aerial parts) at room temperature in a shaded area. Grind the dried material into a fine powder.

-

Apparatus: Assemble a Soxhlet extractor with a round-bottom flask, extractor body, and condenser.

-

Procedure:

-

Place a known quantity of the powdered plant material (e.g., 10-20 g) into a cellulose thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol). The choice of solvent should be optimized based on the polarity of this compound.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

-

The solvent will extract the alkaloids and, once the extractor is full, will siphon back into the round-bottom flask.

-

Continue the extraction process for a sufficient number of cycles (typically 6-8 hours) to ensure complete extraction.

-

After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

2.1.2. Acid-Base Extraction for Alkaloid Enrichment

This technique is used to separate alkaloids from other plant constituents based on their basic nature.

-

Procedure:

-

Dissolve the crude extract from the initial solvent extraction in an acidic aqueous solution (e.g., 2% sulfuric acid). This will protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.

-

Basify the aqueous solution to a pH of 9-10 with a base (e.g., ammonium hydroxide). This will deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched alkaloid fraction.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts[9][10][11]. The following provides a general framework for developing such a method.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

-

Chromatographic Conditions (to be optimized):

-

Column: A reversed-phase C18 column is commonly used for alkaloid separation.

-

Mobile Phase: A gradient elution is often necessary to separate complex mixtures of alkaloids. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate with pH adjustment) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-35 °C) to ensure reproducibility.

-

Detection Wavelength: The wavelength for detection should be determined by acquiring the UV spectrum of a purified this compound standard.

-

-

Method Validation: The HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Quantification

Caption: Workflow for this compound extraction and analysis.

General Biosynthetic Pathway of C19-Diterpenoid Alkaloids

This compound belongs to the C19-diterpenoid alkaloids. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general biosynthetic pathway provides a framework for its formation[12][13][14]. The pathway starts from the common isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Caption: General C19-diterpenoid alkaloid biosynthesis.

Hypothetical Signaling Pathway Involvement

The specific signaling pathways modulated by this compound have not been characterized. However, many diterpenoid alkaloids from Aconitum species are known to interact with ion channels and receptors in the nervous system[15][16]. Aconitine, a well-studied related alkaloid, is a potent neurotoxin that activates voltage-gated sodium channels. It is plausible that this compound may also exert its biological effects through interaction with similar targets. Further research is required to elucidate its precise mechanism of action.

References

- 1. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delphinium - Wikipedia [en.wikipedia.org]

- 3. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innspub.net [innspub.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. scielo.br [scielo.br]

- 7. hielscher.com [hielscher.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Aconitum - Wikipedia [en.wikipedia.org]

- 16. poison.org [poison.org]

An In-depth Technical Guide to Ludaconitine and its Relationship with other Diterpenoid Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ludaconitine, a C19-diterpenoid alkaloid, and its relationship to other structurally similar compounds. Diterpenoid alkaloids, particularly those from the Aconitum species, are renowned for their potent physiological effects, which range from therapeutic analgesia to severe cardiotoxicity. This document delves into the structural classification, biosynthetic origins, and pharmacological mechanisms of these complex natural products. It presents a comparative analysis of quantitative data, detailed experimental protocols for their study, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and structurally diverse class of natural products characterized by a complex polycyclic skeleton derived from a diterpene precursor.[1] They are broadly classified based on the number of carbon atoms in their core structure into C18, C19, and C20 types.[2] The C19-diterpenoid alkaloids, to which this compound belongs, are the most extensive of these groups and are predominantly found in plants of the Aconitum and Delphinium genera.[2]

These compounds have a long history in traditional medicine, particularly in Asia, for their analgesic and anti-inflammatory properties.[1] However, their therapeutic use is severely limited by a narrow therapeutic index and the high toxicity of many of its members, most notably aconitine.[3] This guide will focus on the C19-diterpenoid alkaloid this compound, placing it in the context of its better-known relatives to illuminate the structure-activity relationships that govern both their therapeutic potential and their toxicity.

Structural Classification and Relationship

The C19-diterpenoid alkaloids are characterized by a hexacyclic core. Variations in the functional groups at specific positions on this core give rise to a wide array of derivatives with differing pharmacological profiles.

This compound is a C19-diterpenoid alkaloid of the aconitine type. Its structure is closely related to other prominent members of this class, such as aconitine, mesaconitine, and hypaconitine. The key structural features that dictate the activity and toxicity of these alkaloids are the ester groups at the C8 and C14 positions. The presence of two ester groups (a diester) generally confers high toxicity.[2] Hydrolysis of one or both of these ester groups significantly reduces toxicity.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and related diterpenoid alkaloids, providing a basis for comparing their potency and toxicity.

| Alkaloid | Type | Molecular Formula | Molecular Weight ( g/mol ) | LD50 (mg/kg) | Species & Route |

| This compound triacetate | C19-Diterpenoid | C38H51NO12 | 713.81 | 45 (LDLo) | Rat (Intravenous) |

| Aconitine | C19-Diterpenoid | C34H47NO11 | 645.74 | 0.07 | Mouse |

| Lappaconitine | C18-Diterpenoid | C32H44N2O8 | 584.71 | 11.7 | Not Specified |

| N-deacetyllappaconitine | C18-Diterpenoid | C30H42N2O7 | 542.67 | 23.5 (mice, ip) | Mouse (Intraperitoneal) |

| Alkaloid | Target | IC50 | Cell Line/System |

| Aconitine | Topoisomerase IIα | 7.02 µM (MCF-7/ADR), 7.58 µM (MCF-7) | Human breast cancer cells |

| Lappaconitine | Voltage-gated sodium channel 1.7 (Nav1.7) | 27.67 µM | Human channel |

| Guan-Fu base S | Ventricular specific sodium current | 3.48 µM | Not Specified |

| Aconitine Derivatives (30 & 31) | Activated neutrophils | 25.82 µg/mL & 38.71 µg/mL | Nitrotetrazolium chloride detection model |

Signaling Pathways and Mechanisms of Action

The primary molecular target for many C19-diterpenoid alkaloids, including aconitine, is the voltage-gated sodium channel (Nav).[3] By binding to site 2 on the α-subunit of these channels, they cause persistent activation, leading to a constant influx of sodium ions.[3] This disrupts normal cellular function in excitable tissues like the heart and neurons, leading to cardiotoxicity and neurotoxicity.

Lappaconitine, a C18-diterpenoid alkaloid, also interacts with sodium channels but can act as an inhibitor.[4] Furthermore, it exhibits a distinct analgesic mechanism involving the stimulation of spinal microglia to release dynorphin A, an endogenous opioid peptide.[1]

Aconitine-Induced Cardiotoxicity

The persistent influx of Na+ caused by aconitine leads to a cascade of events in cardiomyocytes, ultimately resulting in arrhythmias. The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an overload of intracellular Ca2+.[5] This calcium overload can induce delayed afterdepolarizations, triggering fatal ventricular arrhythmias.[3]

Lappaconitine-Induced Analgesia

Lappaconitine's analgesic effect is, in part, mediated by its action on spinal microglia. It stimulates these immune cells of the central nervous system to release dynorphin A. Dynorphin A then acts on κ-opioid receptors on presynaptic nerve terminals, inhibiting the release of excitatory neurotransmitters and thus dampening pain signals.

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids from Aconitum Species

This protocol provides a general method for the extraction and preliminary purification of diterpenoid alkaloids.

Materials:

-

Dried and powdered Aconitum plant material (e.g., roots)

-

80% Ethanol

-

1% Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH4OH)

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, petroleum ether, ethyl acetate)

-

Rotary evaporator

-

pH meter

Procedure:

-

Extraction: Reflux the powdered plant material with 80% ethanol three times, for 2 hours each time. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction:

-

Suspend the crude extract in 1% HCl to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with a nonpolar solvent like petroleum ether to remove lipids and other non-alkaloidal compounds.

-

Adjust the pH of the aqueous phase to approximately 10 with ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaline aqueous phase multiple times with chloroform.

-

-

Purification:

-

Combine the chloroform extracts and evaporate the solvent to yield the total alkaloid fraction.

-

Subject the total alkaloid fraction to silica gel column chromatography. Elute with a gradient of solvents, such as a chloroform-methanol mixture, to separate the alkaloids based on polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the desired alkaloids and further purify using techniques like preparative high-performance liquid chromatography (HPLC).

-

Analysis of Diterpenoid Alkaloids by HPLC-UV

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: Acetonitrile

-

Mobile phase B: Ammonium acetate buffer (pH adjusted)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the purified alkaloid fraction or standard compounds in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30 °C).

-

Use a gradient elution program, starting with a higher proportion of mobile phase B and gradually increasing the proportion of mobile phase A. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength appropriate for the alkaloids of interest (e.g., 235 nm).

-

-

Analysis: Inject the sample and record the chromatogram. Identify and quantify the alkaloids by comparing their retention times and peak areas with those of known standards.

Electrophysiological Analysis using Whole-Cell Patch-Clamp

This protocol outlines the basic steps for recording sodium currents in a cell line expressing voltage-gated sodium channels.

Materials:

-

Cell line stably expressing the sodium channel of interest (e.g., HEK293 cells)

-

External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose; pH adjusted to 7.4)

-

Internal solution (pipette solution, containing CsF, CsCl, EGTA, HEPES; pH adjusted to 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Preparation: Plate the cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage. Perfuse the chamber with the external solution.

-

Giga-seal Formation: Approach a cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Recording:

-

Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).

-

Apply a series of depolarizing voltage steps to activate the sodium channels and record the resulting inward sodium currents.

-

To study the effect of an alkaloid, perfuse the cell with the external solution containing the compound of interest and repeat the voltage-step protocol.

-

Mandatory Visualizations

Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and rearrangements, the characteristic polycyclic core is formed. The incorporation of a nitrogen atom, typically from an amino acid, leads to the formation of the alkaloid skeleton, which is then further modified by oxidation, methylation, and acylation to produce the vast array of C19-diterpenoid alkaloids.

Experimental Workflow for Alkaloid Characterization

The process of identifying and characterizing novel diterpenoid alkaloids from a plant source follows a systematic workflow, beginning with extraction and culminating in detailed structural and functional analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inhibitory-effects-of-lappaconitine-on-the-neuronal-isoforms-of-voltage-gated-sodium-channels - Ask this paper | Bohrium [bohrium.com]

- 5. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Impact of Aconitum Alkaloids: A Technical Guide to Lappaconitine's Effects on Signaling Pathways

An important clarification regarding the subject of this guide: The initial request specified an investigation into "Ludaconitine." However, a comprehensive search of scientific literature reveals a significant lack of data on the effects of this compound on cell signaling pathways. In contrast, a closely related compound, Lappaconitine (LA) , and its salts (hydrobromide, hydrochloride, and sulfate), are extensively studied and documented for their significant interactions with key cellular signaling cascades. Given the similarity in nomenclature and the abundance of available research, this guide will focus on the preliminary cell signaling pathways affected by Lappaconitine, as it is likely the compound of interest for researchers, scientists, and drug development professionals.

Lappaconitine, a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai, has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, anti-arrhythmic, and anti-tumor effects.[1][2] This guide synthesizes the current understanding of its molecular mechanisms, focusing on its influence on the PI3K/AKT, MAPK, and NF-κB signaling pathways.

The PI3K/AKT Signaling Pathway: A Target for Anti-Proliferative and Pro-Apoptotic Effects

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and growth. Multiple studies indicate that Lappaconitine sulfate (LS) exerts its anti-cancer effects by inhibiting this pathway in various cancer cell lines, including human non-small cell lung cancer (A549), cervical cancer (HeLa), and colon cancer (HT-29).[1][3]

Inhibition of the PI3K/AKT pathway by LS leads to a cascade of downstream effects. It significantly suppresses the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[1] This downregulation prevents the activation of downstream targets that promote cell cycle progression and inhibit apoptosis. Specifically, LS treatment has been shown to decrease the levels of Cyclin D1 and the anti-apoptotic protein Bcl-2, while increasing the expression of tumor suppressors p53 and p21, and pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9.[1] The culmination of these changes is cell cycle arrest, typically in the G0/G1 phase, and the induction of apoptosis through the mitochondrial-mediated pathway.[1][3]

Figure 1: Lappaconitine's inhibition of the PI3K/AKT pathway.

The MAPK Signaling Pathway: A Conductor of Apoptosis and Cell Cycle Arrest

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that governs cellular processes like proliferation, differentiation, and apoptosis. Lappaconitine hydrochloride (LH) has been shown to activate the MAPK pathway to induce apoptosis in human colon cancer (HCT-116) and liver cancer (HepG2) cells.[1][4]

Studies reveal that LH treatment leads to the increased phosphorylation of key MAPK members, p38 and c-Jun N-terminal kinase (JNK).[4] The activation of the MAPK pathway, in conjunction with effects on the mitochondrial pathway, promotes apoptosis and induces S-phase cell cycle arrest in cancer cells.[1][4] This suggests a complex, context-dependent mechanism where Lappaconitine can modulate different signaling pathways to achieve its anti-tumor effects.

Figure 2: Lappaconitine's activation of the MAPK signaling pathway.

The NF-κB Signaling Pathway: A Key to Anti-Inflammatory Action

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] The anti-inflammatory effects of Lappaconitine and its derivatives are linked to the suppression of this pathway. In models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Lappaconitine derivatives have been shown to inhibit the generation of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[7]

The mechanism involves the suppression of NF-κB activation.[7] This likely occurs through the inhibition of IκB (inhibitor of κB) phosphorylation and degradation, which would prevent the p65 subunit of NF-κB from translocating to the nucleus to initiate the transcription of pro-inflammatory genes. By suppressing both the NF-κB and MAPK signaling pathways, Lappaconitine derivatives can exert significant anti-inflammatory effects.[7][8]

Figure 3: Lappaconitine's suppression of the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of Lappaconitine and its derivatives on cancer cell lines.

Table 1: IC50 Values of Lappaconitine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Treatment Duration | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| Lappaconitine Sulfate | HepG2 (Liver Cancer) | 48 h | 360 | [1] |

| Lappaconitine Sulfate | HeLa (Cervical Cancer) | 48 h | 571 ± 0.42 | [1] |

| Lappaconitine HCl | HCT-116 (Colon Cancer) | 24 h | 413.1 | [1] |

| Lappaconitine HCl | HCT-116 (Colon Cancer) | 48 h | 174.2 | [1] |

| Lappaconitine HCl | HepG2 (Liver Cancer) | 24 h | 596.2 ± 0.296 | [4] |

| Lappaconitine HCl | HepG2 (Liver Cancer) | 48 h | 372.7 ± 0.342 |[4] |

Table 2: Analgesic and Toxicological Data for Lappaconitine

| Parameter | Value | Species | Reference |

|---|---|---|---|

| ED50 (Mechanical Allodynia) | 1.1 mg/kg (s.c.) | Rat | [9][10] |

| ED50 (Thermal Hyperalgesia) | 1.6 mg/kg (s.c.) | Rat | [9][10] |

| ED50 (Mechanical Allodynia) | 0.8 µg (i.t.) | Rat | [9] |

| LD50 | 11.7 mg/kg | Mouse |[11] |

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies used to investigate the effects of Lappaconitine on cell signaling.

Cell Viability and Proliferation Assays

-

Method: Cell Counting Kit-8 (CCK-8) Assay.

-

Protocol:

-

Cells (e.g., A549, HCT-116, HepG2, HeLa) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of Lappaconitine (or its derivatives) and incubated for specified time periods (e.g., 24, 48, 72 hours).

-

Following treatment, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control group.

-

Western Blot Analysis

-

Method: Western Blotting for protein expression analysis.

-

Protocol:

-

Cells are treated with Lappaconitine as described for the viability assay.

-

After treatment, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., p-PI3K, p-AKT, Bcl-2, Bax, p-p38, p-JNK, p-IκBα, β-actin).

-

After washing with TBST, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

-

Apoptosis and Cell Cycle Analysis

-

Method: Flow Cytometry using Annexin V-FITC/Propidium Iodide (PI) staining.

-

Protocol:

-

Cells are treated with Lappaconitine for the desired duration.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by a flow cytometer. For cell cycle analysis, cells are fixed in cold ethanol and stained with PI containing RNase A before analysis.

-

The data is analyzed to quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G0/G1, S, G2/M).

-

Conclusion

The available evidence strongly indicates that Lappaconitine and its derivatives exert potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects by modulating several key intracellular signaling pathways. Its ability to inhibit the pro-survival PI3K/AKT pathway, activate the pro-apoptotic MAPK pathway, and suppress the pro-inflammatory NF-κB pathway underscores its potential as a multi-target therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the molecular basis for Lappaconitine's pharmacological activities and offering a framework for future investigation into its clinical applications. Further research is warranted to fully elucidate the intricate cross-talk between these pathways in response to Lappaconitine treatment.

References

- 1. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phcog.com [phcog.com]

- 5. mdpi.com [mdpi.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lappaconitine, a C18-diterpenoid alkaloid, exhibits antihypersensitivity in chronic pain through stimulation of spinal dynorphin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. aurorabiomed.com [aurorabiomed.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Ludaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, belongs to a class of compounds renowned for their potent biological activities and complex chemical structures. Despite significant interest in their pharmacological potential, the precise biosynthetic pathway leading to this compound and other aconitine-type alkaloids remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon research into related diterpenoid alkaloids. It outlines the proposed pathway from primary metabolism to the complex C19 scaffold, details the key enzyme families implicated in this process, and presents generalized experimental protocols for advancing research in this field. This document aims to serve as a foundational resource for researchers dedicated to unraveling the intricate biochemistry of these valuable natural products.

Introduction: The Enigmatic Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse and pharmacologically active diterpenoid alkaloids. These compounds are broadly classified based on their carbon skeletons, with the C19-diterpenoid alkaloids, such as aconitine and this compound, being among the most complex and toxic. Their intricate structures have posed a significant challenge to both total synthesis and biosynthetic elucidation. Understanding the enzymatic machinery responsible for their production is crucial for the potential biotechnological production of these compounds and their derivatives for therapeutic applications.

While the complete biosynthetic pathway of this compound is yet to be fully mapped, significant progress in the study of related diterpenoid alkaloids has allowed for the construction of a putative pathway. This guide will synthesize the available information to present a coherent model of this compound biosynthesis, highlighting both what is known and the considerable gaps that remain in our knowledge.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C19-diterpenoid alkaloid, is believed to originate from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the C20 diterpene skeleton, the incorporation of a nitrogen atom to form the atisine-type skeleton, and the subsequent extensive oxidative modifications and esterifications that lead to the final complex structure of this compound.

Stage 1: Formation of the Diterpene Scaffold

The initial steps of the pathway occur within the plastids via the methylerythritol 4-phosphate (MEP) pathway, which produces the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

GGPP Synthesis: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]

-

Diterpene Cyclization: The formation of the characteristic polycyclic diterpene skeleton is a critical branching point. This process is catalyzed by a pair of diterpene synthases (diTPSs):

-

Class II diTPS (ent-Copalyl Diphosphate Synthase - CPS): GGPP is first cyclized to form ent-copalyl diphosphate (ent-CPP).[2][3]

-

Class I diTPS (Kaurene Synthase-Like - KSL): ent-CPP is then further cyclized to form tetracyclic or pentacyclic diterpene hydrocarbons. In the context of aconitine-type alkaloids, the key intermediate is believed to be an atisane-type diterpene, such as ent-atiserene.[2][3]

-

Stage 2: Nitrogen Incorporation and Formation of the Atisine Skeleton

The defining feature of alkaloids is the presence of a nitrogen atom, which in the case of atisine-type alkaloids, is derived from L-serine.[4][5]

-

Oxidation of the Diterpene: The atisane-type diterpene undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), to introduce hydroxyl groups.

-

Nitrogen Incorporation: The nitrogen atom is incorporated via the reaction of the oxidized diterpene with an amino donor, likely β-aminoethanol derived from the decarboxylation of L-serine.[6] This leads to the formation of the core atisine skeleton.

Stage 3: Tailoring of the C19-Diterpenoid Alkaloid Scaffold

The atisine skeleton undergoes a series of extensive modifications to yield the highly decorated C19-diterpenoid alkaloid, this compound. This stage is characterized by a series of oxidative reactions, skeletal rearrangements, and acylations that contribute to the vast structural diversity of this class of compounds.

-

Oxidative Modifications: A suite of cytochrome P450s (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) are hypothesized to catalyze numerous hydroxylations and other oxidative modifications across the molecule.[7][8]

-

Acylations: The hydroxyl groups are then subject to acylation by various acyltransferases, likely belonging to the BAHD family.[9] These enzymes transfer acyl groups, such as acetyl and benzoyl moieties, to the alkaloid core, which is a characteristic feature of many aconitine-type alkaloids.[9]

The precise sequence of these tailoring reactions leading to this compound is currently unknown and represents a major area for future research.

Key Enzyme Families and Candidate Genes

The biosynthesis of this compound is orchestrated by several key enzyme families. While the specific genes for the this compound pathway have not been definitively identified, transcriptome analyses of various Aconitum species have revealed numerous candidate genes.[7][9][10]

-

Terpene Synthases (TPS): These enzymes are responsible for the formation of the basic diterpene skeleton. Several Class I and Class II TPS genes have been identified and functionally characterized in Aconitum species, confirming their roles in producing precursors for diterpenoid alkaloids.[2][3]

-

Cytochrome P450 Monooxygenases (CYP450s): This vast superfamily of enzymes is crucial for the extensive oxidative modifications of the diterpene scaffold.[8][11] Transcriptome studies have identified hundreds of CYP450 candidates in Aconitum, suggesting their involvement in the complex tailoring reactions.[7]

-

BAHD Acyltransferases: This family of enzymes is responsible for the acylation of the alkaloid core, a key step in the biosynthesis of many aconitine-type alkaloids. Numerous BAHD acyltransferase genes have been identified in Aconitum transcriptomes and are prime candidates for the final tailoring steps.[9]

-

2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These enzymes are also involved in oxidative modifications and may play a role in the tailoring of the atisine skeleton.[7]

Quantitative Data on Aconitum Alkaloids

Quantitative analysis of alkaloid content in different Aconitum species and tissues provides valuable insights into the regulation and localization of their biosynthesis. The tables below summarize representative data on the concentration of major diterpenoid alkaloids in various Aconitum species. It is important to note that the alkaloid profile can vary significantly depending on the species, geographical location, and developmental stage of the plant.[12][13][14][15][16]

Table 1: Concentration of Major Diterpenoid Alkaloids in Raw Aconitum Tubers

| Alkaloid | A. carmichaelii (mg/g) | A. kusnezoffii (mg/g) | A. napellus (mg/g) |

| Aconitine | 0.3 - 2.0 | 0.2 - 1.5 | 0.4 - 1.8 |

| Mesaconitine | 0.2 - 1.0 | 0.1 - 0.8 | 0.3 - 1.2 |

| Hypaconitine | 0.1 - 0.5 | 0.1 - 0.6 | 0.2 - 0.9 |

| Benzoylmesaconine | 0.1 - 0.4 | 0.05 - 0.3 | 0.1 - 0.5 |

| Deoxyaconitine | 0.05 - 0.2 | 0.02 - 0.1 | Not reported |

Data compiled from multiple sources and represent typical ranges.[12][14][15]

Table 2: Differential Expression of Candidate Biosynthetic Genes in Aconitum

| Gene Family | Tissue with Highest Expression | Fold Change (vs. Leaf) | Putative Role |

| Terpene Synthase (TPS) | Root | 10 - 50 | Diterpene scaffold formation |

| Cytochrome P450 (CYP450) | Root | 5 - 100 | Oxidative modifications |

| BAHD Acyltransferase | Root | 20 - 200 | Acylation |

| 2-Oxoglutarate Dioxygenase | Root | 8 - 60 | Oxidative modifications |

This table represents a generalized summary based on transcriptome data from several Aconitum species. Actual fold changes are gene-specific.[7][9][10]

Experimental Protocols for Elucidating the this compound Pathway

Advancing our understanding of this compound biosynthesis requires a combination of transcriptomics, heterologous expression of candidate genes, and in vitro enzymatic assays. The following are detailed, generalized protocols for these key experimental approaches.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

-

Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from a this compound-producing Aconitum species at different developmental stages. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from each tissue using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries using a TruSeq RNA Library Prep Kit (Illumina) and perform paired-end sequencing on an Illumina NovaSeq platform.

-

De Novo Transcriptome Assembly: For species without a reference genome, assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

-

Identification of Candidate Genes: Identify unigenes annotated as terpene synthases, cytochrome P450s, BAHD acyltransferases, and 2-oxoglutarate-dependent dioxygenases.

-

Differential Expression Analysis: Analyze the expression levels of candidate genes across different tissues to identify those that are preferentially expressed in tissues with high this compound accumulation (typically the roots).

Protocol 2: Functional Characterization of a Candidate Terpene Synthase (TPS)

-

Gene Cloning: Amplify the full-length coding sequence of a candidate TPS gene from cDNA and clone it into an E. coli expression vector (e.g., pET28a).

-

Heterologous Expression: Transform the expression construct into E. coli BL21(DE3) cells. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG at 16-18°C overnight.

-

Protein Purification: Harvest the cells, lyse them by sonication, and purify the His-tagged protein using a Ni-NTA affinity chromatography column.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, GGPP as the substrate, and a suitable buffer with MgCl2.

-

Incubate the reaction at 30°C for 2-4 hours.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the diterpene hydrocarbon produced.

Protocol 3: Functional Characterization of a Candidate Cytochrome P450 (CYP450)

-

Gene Cloning and Expression: Clone the full-length coding sequence of a candidate CYP450 and a cytochrome P450 reductase (CPR) partner into a yeast expression vector (e.g., pYES-DEST52).

-

Heterologous Expression in Yeast: Co-transform the CYP450 and CPR constructs into Saccharomyces cerevisiae. Grow the yeast culture and induce protein expression with galactose.

-

Microsome Preparation: Harvest the yeast cells, disrupt them using glass beads, and isolate the microsomal fraction (containing the membrane-bound CYP450) by ultracentrifugation.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the microsomes, the putative substrate (e.g., atisine or a related intermediate), NADPH as a cofactor, and a suitable buffer.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Quench the reaction with an organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.

-

-

Product Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of oxidized products.

Protocol 4: Functional Characterization of a Candidate BAHD Acyltransferase

-

Gene Cloning and Expression: Clone the full-length coding sequence of a candidate BAHD acyltransferase into an E. coli expression vector (e.g., pGEX-4T-1).

-

Heterologous Expression and Purification: Express the protein in E. coli and purify the GST-tagged protein using glutathione-Sepharose affinity chromatography.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the acceptor substrate (a hydroxylated diterpenoid alkaloid intermediate), the acyl-CoA donor (e.g., acetyl-CoA or benzoyl-CoA), and a suitable buffer.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction with an organic solvent.

-

-

Product Analysis: Analyze the reaction mixture by LC-MS to identify the acylated alkaloid product.

Future Outlook and Conclusion

The biosynthesis of this compound and other aconitine-type alkaloids represents a fascinating and challenging frontier in plant biochemistry. While the general framework of the pathway is beginning to emerge, the specific enzymes responsible for the intricate tailoring reactions that create the vast diversity of these compounds remain largely unknown. The integration of next-generation sequencing, sophisticated mass spectrometry techniques, and synthetic biology approaches will be essential to fully elucidate this complex pathway.

This technical guide provides a summary of the current knowledge and a roadmap for future research. By applying the experimental strategies outlined herein, researchers can begin to systematically identify and characterize the enzymes involved in this compound biosynthesis. This knowledge will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of these valuable and complex molecules for potential therapeutic applications. The path to fully understanding this compound biosynthesis is long, but the potential rewards for medicine and science are substantial.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome analysis to identify genes involved in the biosynthesis of aconitines in aconitum pendulum [yaoxuexuebao-05134870.com]

- 10. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]